NDNA4

Hsp90 isoform selectivity Inhibitor affinity Fluorescence polarization assay

Studying extracellular Hsp90α (eHsp90α) in cancer migration is confounded by pan-Hsp90 inhibitor toxicities and permeable analogs' intracellular effects. NDNA4, a permanently charged quaternary ammonium, is cell-impermeable, enabling selective eHsp90α interrogation without triggering heat shock response or hERG disruption. • IC50 0.34 μM (Hsp90α), >294-fold selectivity over Hsp90β/Grp94/Trap1 • Cellular IC50 >100 μM (Ovcar-8, MCF-10A); no client protein degradation • Binds eHsp90α F-5 fragment (KD 2.66 μM) for pathway-specific studies. Supplied as ≥98% pure solid; stable at ambient shipping; global delivery.

Molecular Formula C31H35F3N2O5S
Molecular Weight 604.7 g/mol
Cat. No. B12369955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDNA4
Molecular FormulaC31H35F3N2O5S
Molecular Weight604.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)SC2=C(C=CC(=C2)C(=O)N3CC4=C(C3)C=C(C=C4)OCCC[N+](C)(C)C)O)C.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C29H34N2O3S.C2HF3O2/c1-20-7-11-26(15-21(20)2)35-28-17-22(9-12-27(28)32)29(33)30-18-23-8-10-25(16-24(23)19-30)34-14-6-13-31(3,4)5;3-2(4,5)1(6)7/h7-12,15-17H,6,13-14,18-19H2,1-5H3;(H,6,7)
InChIKeyKYFFMKAIWPLJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDNA4: Cell-Impermeable Hsp90α Inhibitor


NDNA4 (compound 17) is a synthetic, permanently charged quaternary ammonium analog designed as a first-in-class cell-impermeable inhibitor of the heat shock protein 90 alpha isoform (Hsp90α). It binds to the N-terminal ATP-binding pocket of Hsp90α with an affinity (IC50) of 0.34 μM, as determined by fluorescence polarization (FP) assay [1]. Its chemical structure (C31H35F3N2O5S) incorporates a permanent positive charge, which fundamentally restricts its ability to passively diffuse across the cellular plasma membrane, thereby distinguishing it from traditional, cell-permeable Hsp90 inhibitors [1]. This property enables the selective interrogation of extracellular Hsp90α (eHsp90α) functions without confounding effects from intracellular target engagement [1].

NDNA4 Substitution Risks


Generic Hsp90 pan-inhibitors (e.g., 17-AAG, geldanamycin derivatives) and even other Hsp90α-selective but cell-permeable analogs (e.g., NDNA3) cannot functionally substitute for NDNA4 in experiments designed to isolate the role of extracellular Hsp90α (eHsp90α). Pan-inhibitors induce dose-limiting toxicities by disrupting intracellular Hsp90 chaperone functions, including triggering a heat shock response and degrading client proteins, and are associated with cardio- and ocular-toxicity linked to Hsp90α inhibition [1]. Permeable analogs like NDNA3, while showing improved selectivity, still exhibit measurable cytotoxicity (IC50 ~12 μM in Ovcar-8 and MCF-10A cells) due to intracellular target engagement [2]. In contrast, NDNA4's engineered cell-impermeability results in drastically reduced cellular toxicity (IC50 >100 μM in the same cell lines), providing a critical, clean experimental window to attribute observed biological effects solely to the inhibition of eHsp90α [2].

NDNA4 Comparative Evidence


Hsp90α Affinity & Isoform Selectivity vs. NDNA3

NDNA4 demonstrates a 1.5-fold higher affinity for Hsp90α and >1.5-fold greater selectivity over other Hsp90 isoforms compared to its direct, cell-permeable analog, NDNA3. In the same FP assay, NDNA4 exhibited an IC50 of 0.34 μM for Hsp90α, while NDNA3 had an IC50 of 0.51 μM [1]. Crucially, NDNA4 showed >294-fold selectivity over Hsp90β, Grp94, and Trap1, whereas NDNA3 was limited to >196-fold selectivity [1]. This differential profile underscores that the permanent charge modification not only imparts cell-impermeability but also enhances target engagement and isoform discrimination.

Hsp90 isoform selectivity Inhibitor affinity Fluorescence polarization assay

Reduced Cellular Cytotoxicity vs. NDNA3

NDNA4 exhibits a dramatic reduction in cellular cytotoxicity compared to its permeable analog NDNA3, directly validating its cell-impermeable design. In 72-hour MTS assays against Ovcar-8 and MCF-10A cell lines, NDNA4 demonstrated an IC50 >100 μM, indicating minimal effect on cell viability [1]. In stark contrast, NDNA3, despite its permanent charge, showed measurable antiproliferative activity with IC50 values of 12.66 μM and 11.72 μM in the same cell lines, respectively [1]. This >7.9-fold difference in cellular IC50 confirms that NDNA4 effectively restricts access to the intracellular Hsp90α pool.

Cellular cytotoxicity Antiproliferative activity Cell impermeability

Heat Shock Response Avoidance

Unlike cell-permeable Hsp90 inhibitors, NDNA4 treatment does not induce the compensatory heat shock response (HSR) or cause the degradation of Hsp90α-dependent client proteins. In a class-level comparative context, traditional pan-Hsp90 N-terminal inhibitors trigger HSR via HSF1 phosphorylation and increase expression of pro-survival chaperones like Hsp70 and Hsp27, which often necessitates dose escalation and contributes to drug resistance and toxicity [1]. Experiments with NDNA4, however, confirm that at concentrations sufficient to inhibit eHsp90α function, it avoids disruption of hERG channel maturation and does not generate a heat shock response or degrade client proteins [2]. This provides a direct contrast to the class-wide, on-target liabilities of intracellular Hsp90 inhibition.

Heat shock response Client protein degradation Mechanism of action

F-5 Fragment Binding and Modulation

NDNA4 uniquely engages a previously unrecognized binding site on the F-5 fragment of extracellular Hsp90α, a mechanism distinct from its binding to the N-terminal ATP site. Surface plasmon resonance (SPR) experiments demonstrated that NDNA4 binds the F-5 fragment with a dissociation constant (KD) of 2.66 ± 1.36 μM [1]. This interaction induces a conformational change, as evidenced by circular dichroism showing a decrease in α-helical character, and functionally inhibits both full-length eHsp90α- and F-5 fragment-induced cancer cell migration [1]. This is a novel activity not reported for other Hsp90α inhibitors, establishing NDNA4 as a unique tool for probing eHsp90α's role in cell motility and metastasis.

Extracellular Hsp90α F-5 fragment Cancer cell migration

hERG Channel Safety

NDNA4 avoids disruption of hERG channel maturation, a critical cardiac safety liability associated with certain Hsp90 inhibitors. In a comparative class context, cardiotoxicity is a well-documented on-target toxicity for pan-Hsp90 inhibitors, often attributed to the disruption of hERG channel trafficking and maturation [1]. Assessment of NDNA4 in cellular assays revealed that it does not interfere with this process [2]. This indicates that the engineered cell-impermeability also confers a cleaner safety profile by preventing interference with intracellular pathways governing cardiac ion channel maturation, a significant advantage over earlier-generation, cell-permeable compounds.

Cardiotoxicity hERG channel Safety pharmacology

NDNA4 Key Applications


Decoupling Intra- and Extracellular Hsp90α in Cancer

Researchers investigating the roles of eHsp90α in processes like cancer cell migration, invasion, and metastasis require a tool that can inhibit the extracellular pool without perturbing the essential intracellular chaperone functions of Hsp90α. NDNA4's unique combination of high affinity for Hsp90α (IC50 0.34 μM), >294-fold isoform selectivity, and low cellular toxicity (IC50 >100 μM) makes it the ideal reagent for such studies [1]. In contrast, cell-permeable inhibitors like NDNA3 or pan-inhibitors like 17-AAG would cause confounding intracellular effects, including cytotoxicity and induction of the heat shock response, obscuring the specific contribution of eHsp90α.

F-5 Fragment Signaling in Wound Healing & Metastasis

For groups studying the mechanism by which the secreted F-5 fragment of eHsp90α promotes cell motility and wound healing, NDNA4 is a critical research tool. The evidence that NDNA4 directly binds the F-5 fragment (KD = 2.66 μM) and inhibits F-5-induced cell migration provides a unique chemical probe to dissect this pathway [1]. This application scenario is distinct from general Hsp90α inhibition and is not served by other commercially available Hsp90 inhibitors, which do not exhibit this novel binding and functional antagonism.

Cardiac-Safe Hsp90α Targeting

In preclinical studies where cardiotoxicity is a major concern or where hERG channel function is being directly assessed, NDNA4 offers a significant advantage. Its demonstrated lack of effect on hERG channel maturation [1] contrasts with the known cardiotoxic liabilities of Hsp90 pan-inhibitors [2]. This allows researchers to investigate the therapeutic potential of inhibiting eHsp90α in cancer or other disease models without the confounding variable of on-target cardiac toxicity, which has historically derailed the clinical development of other Hsp90 inhibitors.

Probing Hsp90α Without Heat Shock Induction

Investigators seeking to understand the immediate and direct consequences of Hsp90α inhibition without the confounding activation of a pro-survival heat shock response will find NDNA4 to be an essential control. Unlike cell-permeable N-terminal inhibitors that robustly induce HSF1 and downstream chaperone expression, NDNA4 treatment does not generate a heat shock response [1]. This property is critical for accurately measuring the efficacy and downstream signaling effects of Hsp90α inhibition in a 'non-stressed' cellular environment.

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